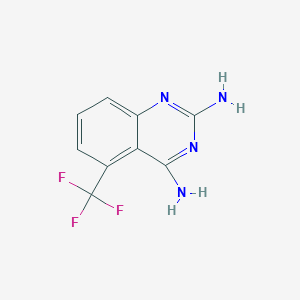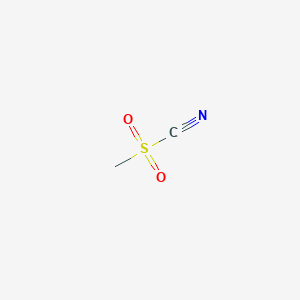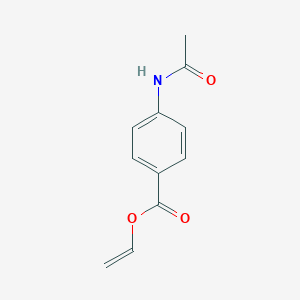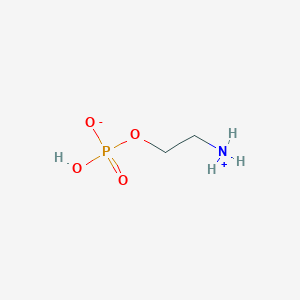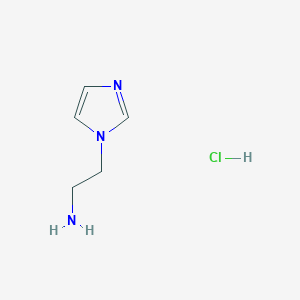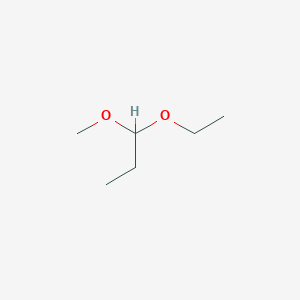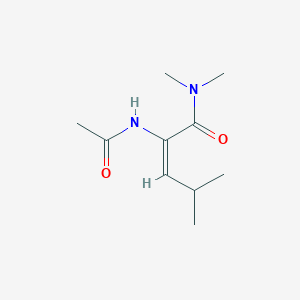
(E)-2-acetamido-N,N,4-trimethylpent-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-acetamido-N,N,4-trimethylpent-2-enamide, commonly known as ATRA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. ATRA is a derivative of vitamin A and has been found to exhibit anti-cancer, anti-inflammatory, and immunomodulatory properties.
作用機序
The mechanism of action of ATRA involves its binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The binding of ATRA to RARs and RXRs leads to the activation of transcription factors, which regulate gene expression. ATRA has been found to regulate the expression of genes involved in cell differentiation, apoptosis, and inflammation.
生化学的および生理学的効果
ATRA has been found to have various biochemical and physiological effects. It has been shown to induce differentiation of cancer cells, leading to the inhibition of tumor growth. ATRA has also been found to exhibit anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. Additionally, ATRA has been shown to modulate the immune system by regulating the differentiation and function of immune cells.
実験室実験の利点と制限
ATRA has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a reliable tool for research. Additionally, ATRA is commercially available, making it easily accessible for researchers. However, ATRA has some limitations for lab experiments. Its synthesis method is complex and requires specialized equipment and expertise. Additionally, ATRA is unstable in solution and requires careful handling and storage.
将来の方向性
There are several future directions for research on ATRA. One direction is to investigate its potential as a treatment for autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore its potential as a treatment for inflammatory bowel disease. Additionally, further research is needed to understand the mechanism of action of ATRA in regulating the immune system. Finally, there is a need to develop more stable formulations of ATRA for clinical use.
Conclusion
In conclusion, ATRA is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its anti-cancer, anti-inflammatory, and immunomodulatory properties make it a promising tool for the development of new treatments for various diseases. The synthesis method of ATRA is complex, but it is a well-studied compound with a known mechanism of action. Further research is needed to explore its potential as a treatment for autoimmune diseases and to develop more stable formulations for clinical use.
合成法
ATRA can be synthesized through a multi-step process that involves the reaction of fumaric acid with acetone to form mesaconic acid. The mesaconic acid is then reacted with hydroxylamine to form mesaconic acid hydroxamate, which is further reacted with acetamide to form ATRA. The synthesis method of ATRA is complex and requires specialized equipment and expertise.
科学的研究の応用
ATRA has been extensively studied for its potential therapeutic applications. Its anti-cancer properties have been demonstrated in various types of cancer, including acute promyelocytic leukemia, breast cancer, and lung cancer. ATRA has been found to induce differentiation and apoptosis of cancer cells, leading to the inhibition of tumor growth. Additionally, ATRA has been shown to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis. ATRA has also been found to modulate the immune system, making it a potential treatment for autoimmune diseases.
特性
CAS番号 |
146469-60-5 |
|---|---|
製品名 |
(E)-2-acetamido-N,N,4-trimethylpent-2-enamide |
分子式 |
C10H18N2O2 |
分子量 |
198.26 g/mol |
IUPAC名 |
(E)-2-acetamido-N,N,4-trimethylpent-2-enamide |
InChI |
InChI=1S/C10H18N2O2/c1-7(2)6-9(11-8(3)13)10(14)12(4)5/h6-7H,1-5H3,(H,11,13)/b9-6+ |
InChIキー |
MYKMDLPAFBOKCK-RMKNXTFCSA-N |
異性体SMILES |
CC(C)/C=C(\C(=O)N(C)C)/NC(=O)C |
SMILES |
CC(C)C=C(C(=O)N(C)C)NC(=O)C |
正規SMILES |
CC(C)C=C(C(=O)N(C)C)NC(=O)C |
同義語 |
Ac-delta-Leu-NMe2 acetyl-N-dimethyl-alpha,beta-dehydroleucinamide acetyl-N-dimethyl-alpha,beta-dehydroleucinamide, (Z)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



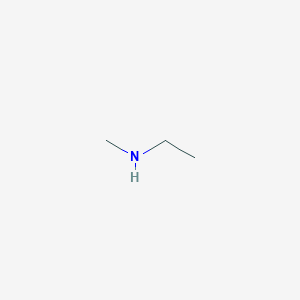
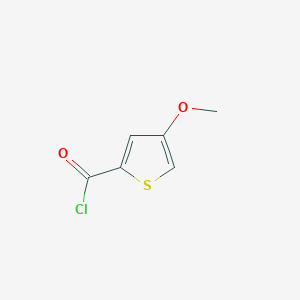
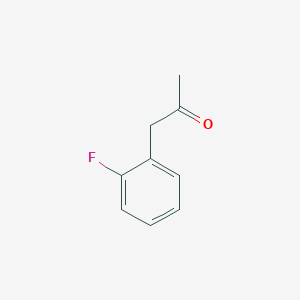
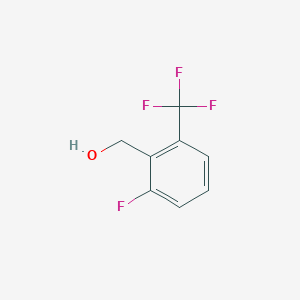
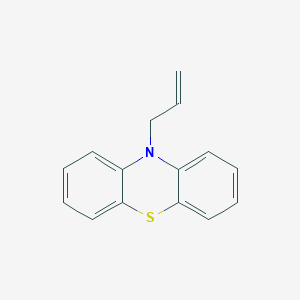
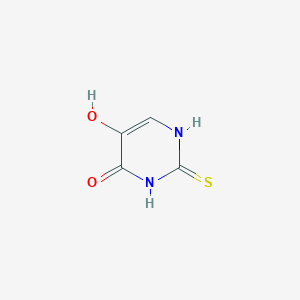

![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)
